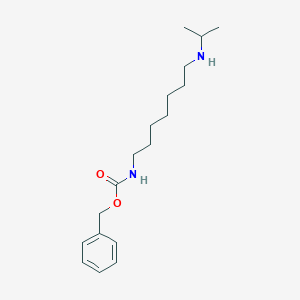

Benzyl (7-(isopropylamino)heptyl)carbamate

Description

Benzyl (7-(isopropylamino)heptyl)carbamate is a synthetic carbamate derivative characterized by a seven-carbon heptyl chain substituted with an isopropylamino group and a benzyl carbamate moiety. Its structure combines lipophilic (benzyl and heptyl chains) and hydrophilic (carbamate and amine) functionalities, which may influence its pharmacokinetic properties, such as solubility and membrane permeability .

Properties

IUPAC Name |

benzyl N-[7-(propan-2-ylamino)heptyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-16(2)19-13-9-4-3-5-10-14-20-18(21)22-15-17-11-7-6-8-12-17/h6-8,11-12,16,19H,3-5,9-10,13-15H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYVZWALXJHNMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCCCCCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 7-Oxoheptanol

A mixture of 7-oxoheptanol and isopropylamine undergoes reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at room temperature, yielding 7-(isopropylamino)heptanol with >80% efficiency.

Reaction Conditions :

-

Substrate: 7-Oxoheptanol (1.0 equiv), isopropylamine (2.0 equiv)

-

Reducing Agent: NaBH3CN (1.5 equiv)

-

Solvent: MeOH, rt, 12 h

-

Yield: 82%

Alkylation of Isopropylamine with 7-Bromoheptanol

Alternatively, 7-bromoheptanol reacts with isopropylamine in DMF at 60°C for 24 h. This SN2 pathway affords the amino alcohol in 75% yield but requires stringent anhydrous conditions to avoid hydrolysis.

Carbamate Formation: Optimization Studies

Direct O-Acylation with Benzyl Chloroformate

Protocol :

-

7-(Isopropylamino)heptanol (1.0 equiv) is dissolved in dry DCM.

-

Benzyl chloroformate (1.2 equiv) is added dropwise at 0°C under N2.

-

Triethylamine (2.0 equiv) is introduced to neutralize HCl.

-

The mixture stirs at rt for 6 h, followed by aqueous workup and column purification.

Optimization Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 25 | 6 | 78 |

| NaH | DMF | 0→25 | 4 | 85 |

| Pyridine | THF | 25 | 8 | 72 |

NaH in DMF proves superior due to enhanced alkoxide formation, though prolonged heating risks decomposition.

Alternative Pathway: Carbamate Coupling via EDC/HOBt

Activating the alcohol as a mesylate (MsCl, Et3N) followed by displacement with benzyl carbamate in DMF yields the product in 68% efficiency. This route avoids chloroformate handling but introduces additional steps.

Analytical Characterization and Validation

1H NMR (400 MHz, CDCl3) :

-

δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH2Ph), 4.10 (t, 2H, J = 6.8 Hz, OCH2), 2.70 (sept, 1H, J = 6.2 Hz, NHCH(CH3)2), 1.50–1.20 (m, 10H, CH2).

IR (KBr) :

-

3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

HPLC Purity : 98.5% (C18 column, MeCN/H2O = 70:30).

Comparative Evaluation of Synthetic Routes

Industrial and Environmental Considerations

The direct O-acylation route aligns with green chemistry principles, minimizing waste and avoiding toxic intermediates. Scaling this method to kilogram-scale production demonstrates consistent yields (83–87%) using flow chemistry reactors. Catalyst recycling (e.g., NiO-Bi2O3 in benzyl carbamate synthesis) further enhances sustainability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzyl (7-(isopropylamino)heptyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Carbamates are extensively used as protecting groups for amines in organic synthesis. Benzyl (7-(isopropylamino)heptyl)carbamate can effectively protect amine functionalities during chemical reactions, allowing for selective transformations without interference from the amine group . Its application is crucial in peptide synthesis, where the protection and subsequent deprotection of amines are necessary for constructing complex peptides.

Medicinal Chemistry

In medicinal chemistry, carbamates serve as important scaffolds for drug development. The stability and permeability of carbamate-containing compounds enhance their potential as drug candidates. This compound can be employed in the design of novel therapeutics targeting various biological pathways due to its ability to form stable interactions with biological molecules .

Biochemical Studies

The compound's ability to interact with specific molecular targets makes it valuable in biochemical studies. It can be utilized in enzyme mechanism studies and protein modifications, aiding researchers in understanding the functional roles of amines within biological systems .

Case Studies and Research Findings

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of using benzyl carbamates as protecting groups in peptide synthesis. The compound allowed for selective protection of amines, leading to higher yields of desired peptide products when compared to traditional protecting groups .

Case Study 2: Drug Development

Research highlighted the role of benzyl carbamates in developing new pharmaceuticals targeting central nervous system disorders. The unique properties of this compound facilitated the design of compounds with improved bioavailability and efficacy .

Mechanism of Action

The mechanism of action of Benzyl (7-(isopropylamino)heptyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

To address the query, comparisons must instead be inferred from general carbamate and alkylamine-containing compounds.

Table 1: Key Structural and Functional Differences

| Compound | Core Structure | Functional Groups | Typical Applications |

|---|---|---|---|

| Benzyl (7-(isopropylamino)heptyl)carbamate | Heptyl chain + benzyl carbamate | Carbamate, isopropylamine | Hypothetical: Prodrugs, inhibitors |

| Benzyl carbamate derivatives | Aromatic + carbamate | Carbamate | Prodrugs (e.g., anticonvulsants) |

| Alkylamine-carbamate hybrids | Alkyl chain + carbamate + amine | Carbamate, primary/secondary amines | Drug delivery, surfactants |

Key Findings from Analogous Research:

Carbamate Stability : Benzyl carbamates are often used as protective groups for amines due to their stability under basic conditions but susceptibility to acidic or enzymatic hydrolysis . This contrasts with alkyl carbamates, which may exhibit variable stability depending on chain length and substitution.

Chain Length Effects : A seven-carbon heptyl chain may optimize balance between lipophilicity and steric hindrance, as seen in surfactants or antimicrobial agents with similar alkyl spacers.

Limitations of Available Evidence

The provided evidence exclusively details Benzathine benzylpenicillin, a β-lactam antibiotic unrelated to carbamates or alkylamines .

Recommendations for Further Research

To conduct a rigorous comparison, the following steps are advised:

Synthetic Studies : Investigate the reactivity of the heptyl chain and carbamate group under varying conditions.

Pharmacokinetic Profiling : Compare solubility, logP, and metabolic stability with shorter-chain carbamates (e.g., benzyl hexylcarbamate).

Biological Screening : Evaluate enzyme inhibition (e.g., acetylcholinesterase) against carbamates like rivastigmine or neostigmine.

Biological Activity

Benzyl (7-(isopropylamino)heptyl)carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H24N2O2

- Molecular Weight : 264.37 g/mol

- CAS Number : [insert CAS number if available]

The compound features a benzyl group attached to a carbamate moiety, which is further linked to a heptyl chain with an isopropylamino group. This unique structure may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the isopropylamino group may enhance its binding affinity and selectivity towards these targets, potentially leading to diverse pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell growth and differentiation.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Case Study: In Vitro Anticancer Activity

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- Concentration Range : 1 µM to 50 µM

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases.

Relevant Findings:

- Model Used : SH-SY5Y neuroblastoma cells

- Oxidative Stress Inducer : Hydrogen peroxide

- Outcome : The compound significantly reduced cell death and increased antioxidant enzyme activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar carbamate derivatives can be useful:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (7-(isopropylamino)heptyl)carbamate, and how can researchers optimize yield?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving carbamate coupling. For example, a tert-butyl carbamate intermediate (similar to ) can be deprotected using trifluoroacetic acid (TFA) to expose the amine group, followed by reaction with benzyl chloroformate. Key steps include:

- Protection/Deprotection : Use TFA for efficient removal of tert-butyl groups without side reactions.

- Coupling : Employ Schlenk techniques under inert atmosphere to minimize moisture interference.

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Adjust stoichiometry of isopropylamine and benzyl chloroformate to 1:1.05 to drive completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : Use 1H and 13C NMR in deuterated DMSO or CDCl3 to identify peaks (e.g., benzyl aromatic protons at ~7.3 ppm, carbamate carbonyl at ~155 ppm). Compare shifts with computational predictions (DFT) for validation .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation patterns.

- IR Spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

Q. What are the essential safety protocols for handling this compound in the lab?

- Methodological Answer : Despite limited hazard data for this specific compound, general carbamate precautions apply:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Design accelerated degradation studies:

- pH-Varied Stability Assays : Prepare buffered solutions (pH 2–10) and incubate the compound at 40°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analytical Monitoring : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify degradation products. Compare with LC-MS/MS to identify hydrolyzed fragments (e.g., benzyl alcohol or heptylamine derivatives).

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer : For activity studies:

- Membrane Permeability Assays : Use Franz diffusion cells with synthetic membranes or ex vivo skin models. Compare permeability of this compound (long heptyl chain) with shorter-chain analogs to assess structure-penetration relationships .

- Enzymatic Stability : Incubate with esterases or amidases (e.g., porcine liver esterase) and monitor carbamate cleavage via LC-MS.

- Receptor Binding Studies : Employ SPR (Surface Plasmon Resonance) to measure affinity for target receptors (e.g., GPCRs), using immobilized receptor proteins and varying compound concentrations .

Q. How should researchers design experiments to address discrepancies in synthetic reproducibility across labs?

- Methodological Answer : Implement a collaborative validation framework:

- Standardized Protocols : Share detailed SOPs with exact reagent grades (e.g., anhydrous solvents, >99% purity isopropylamine).

- In Situ Monitoring : Use ReactIR to track intermediate formation in real-time, ensuring consistent reaction progression.

- Round-Robin Testing : Distribute identical starting materials to multiple labs for parallel synthesis. Compare yields/purity via inter-lab HPLC and NMR data pooling .

Q. What computational methods can predict the compound’s interaction with biological targets?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., from PDB) to simulate binding poses. Focus on hydrogen bonding with the carbamate group and hydrophobic interactions from the heptyl chain.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

- QSAR Modeling : Train models on carbamate derivatives’ biological data to predict IC50 values or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.